1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9BrClFO and a molecular weight of 279.53 g/mol This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone
Preparation Methods
The synthesis of 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(fluoromethyl)benzene and 1-bromo-2-propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetone or dichloromethane. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium or other transition metals may be used to enhance the reaction rate.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Scientific Research Applications
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated ketones on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one can be compared with other halogenated ketones, such as:
1-Bromo-3-phenylpropan-2-one: Lacks the chlorine and fluorine atoms, making it less reactive in certain chemical reactions.
3-Bromo-1-(3-chloro-5-fluorophenyl)propan-2-one: Similar structure but different positioning of halogen atoms, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H9BrClFO |
---|---|
Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-bromo-3-[3-chloro-5-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c11-5-10(14)4-7-1-8(6-13)3-9(12)2-7/h1-3H,4-6H2 |
InChI Key |
GGSDMMPAHDTZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CF)Cl)CC(=O)CBr |
Origin of Product |
United States |
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